

A Technical Guide to the Certificate of Analysis for 7-Hydroxymethotrexate-d3

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Compound of Interest

Compound Name: 7-Hydroxymethotrexate-d3

Cat. No.: B12394060

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the critical data and methodologies presented in a typical Certificate of Analysis (CoA) for **7-Hydroxymethotrexate-d3**. Understanding this document is paramount for ensuring the quality, accuracy, and reliability of experimental results in research, clinical diagnostics, and pharmaceutical development. **7-Hydroxymethotrexate-d3** is the deuterated stable isotope-labeled internal standard for 7-Hydroxymethotrexate, the primary and active metabolite of the widely used anticancer and immunosuppressant drug, Methotrexate.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Compound Identification and Specifications

The initial section of a CoA provides fundamental information about the compound's identity and physical properties. This data is crucial for traceability and ensuring the correct material is being used.

Identifier	Value
Compound Name	7-Hydroxymethotrexate-d3
Synonyms	7-OHMTX-d3, (S)-2-(4-(((2,4-Diamino-7-hydroxypteridin-6-yl)methyl)(methyl-d3)amino)benzamido)pentanedioic acid
CAS Number	432545-62-5[5][6][7]
Molecular Formula	C ₂₀ H ₁₉ D ₃ N ₈ O ₆
Molecular Weight	473.46 g/mol
Appearance	Yellow to Orange Solid
Storage Conditions	-20°C, protected from light

Quantitative Analysis and Purity Assessment

This section details the analytical tests performed to quantify the purity of the compound and identify any potential impurities. The use of multiple analytical techniques provides a comprehensive purity profile.

Analytical Test	Method	Specification	Result
Chemical Purity	High-Performance Liquid Chromatography (HPLC)	$\geq 98.0\%$	99.5%
Identity Confirmation	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)	Conforms to structure	Conforms
Isotopic Purity	Mass Spectrometry	$\geq 99\%$ Deuterated	99.6%
Residual Solvents	Gas Chromatography (GC)	$\leq 0.5\%$	Conforms
Water Content	Karl Fischer Titration	$\leq 1.0\%$	0.3%

Experimental Protocols

Detailed methodologies are essential for the replication and validation of the analytical results. Below are representative protocols for the key analyses cited.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to separate, identify, and quantify each component in the mixture.

- Instrumentation: Agilent 1260 Infinity II or equivalent.
- Column: Zorbax C18 (3.5 μm , 2.1 x 100 mm).[8]
- Mobile Phase A: 0.2% Formic Acid in Water.[8]
- Mobile Phase B: Methanol.[8]

- Gradient: 5% B to 95% B over 3 minutes, hold for 0.5 minutes, then return to initial conditions.
- Flow Rate: 0.3 mL/min.[8]
- Column Temperature: 40°C.
- Detection: UV at 308 nm.
- Injection Volume: 5 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity Confirmation

This technique confirms the molecular weight and structure of the analyte.

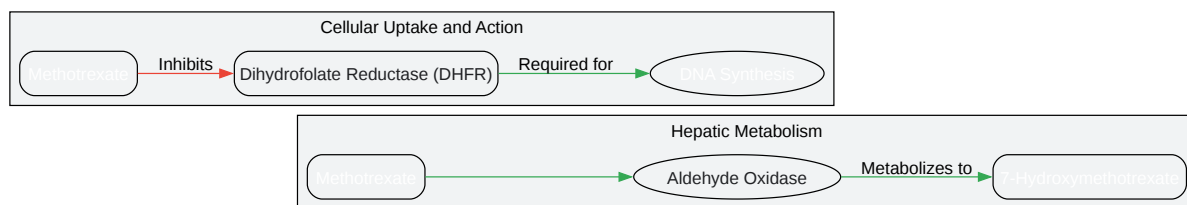
- Instrumentation: Sciex Triple Quad 5500 or equivalent.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Mass Transitions: The instrument monitors the transition of the precursor ion to a product ion. For **7-Hydroxymethotrexate-d3**, a characteristic transition would be m/z 475.2 → 328.3.[9]
- Chromatography: Conditions are typically similar to those used for HPLC purity analysis.

Metabolic and Quality Control Pathways

Visual representations of biological and procedural workflows are critical for contextual understanding.

Methotrexate Metabolic Pathway

Methotrexate is primarily metabolized in the liver to 7-Hydroxymethotrexate.[1][10] This metabolite has lower solubility, which can contribute to renal toxicity.[1] The drug's main mechanism of action is the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.[2][3][4][11][12]



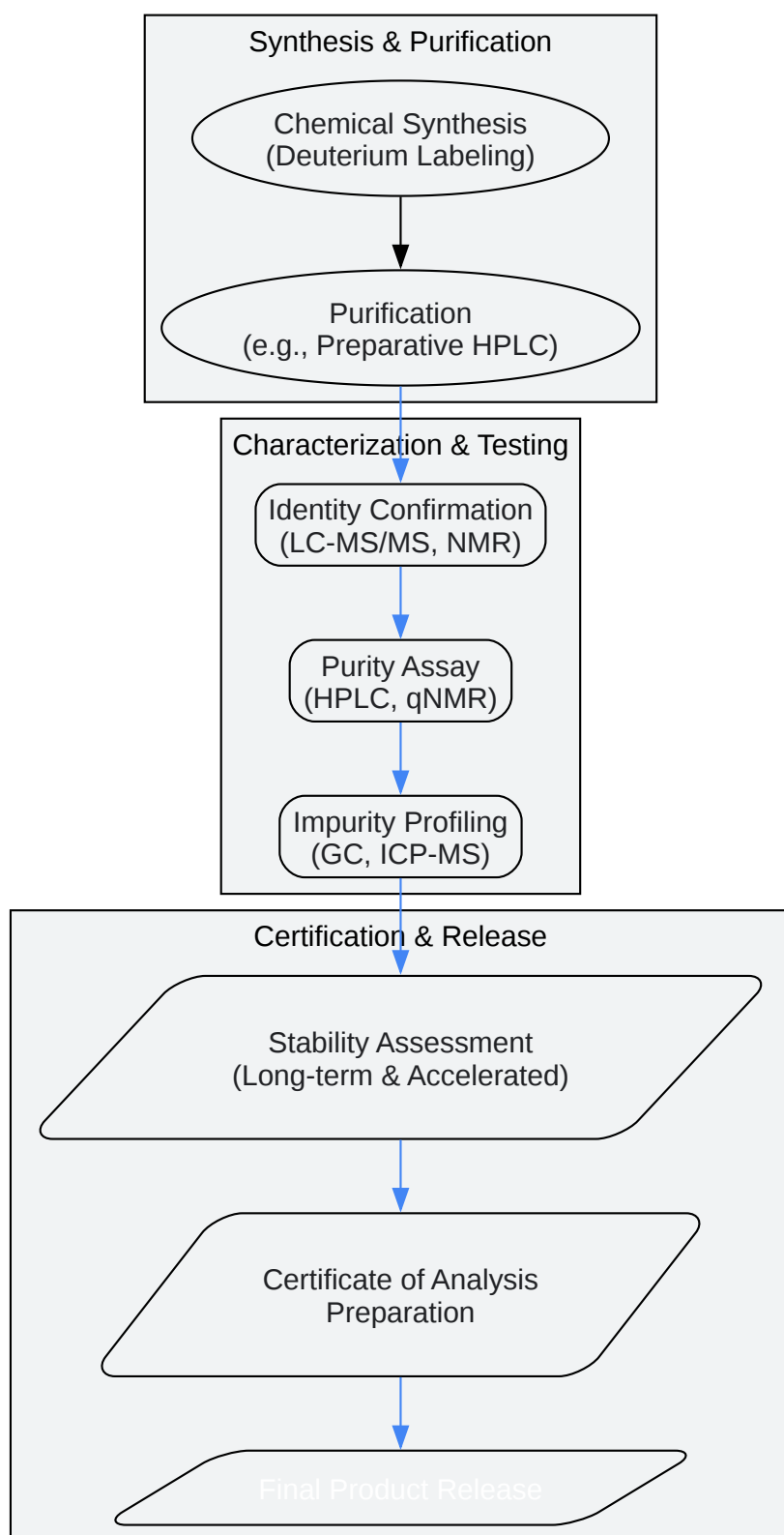
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Caption: Metabolic conversion of Methotrexate to 7-Hydroxymethotrexate and its mechanism of action.

Certified Reference Material (CRM) Quality Control Workflow

The production of a high-purity certified reference material like **7-Hydroxymethotrexate-d3** follows a rigorous, multi-step quality control process to ensure its identity, purity, and stability.

[\[13\]](#)[\[14\]](#)



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Caption: A typical quality control workflow for producing a Certified Reference Material (CRM).

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